3a-Chloro-3a,4,7,7a-tetrahydro-4,7-methano-2-benzofuran-1,3-dione
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Overview
Description
3a-Chloro-3a,4,7,7a-tetrahydro-4,7-methano-2-benzofuran-1,3-dione is a chemical compound with the molecular formula C9H7ClO3 It is a derivative of benzofuran and is characterized by the presence of a chlorine atom and a methano bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3a-Chloro-3a,4,7,7a-tetrahydro-4,7-methano-2-benzofuran-1,3-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the benzofuran ring system.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3a-Chloro-3a,4,7,7a-tetrahydro-4,7-methano-2-benzofuran-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its structure.
Reduction: Reduction reactions can be used to remove the chlorine atom or to reduce other functional groups present in the molecule.
Substitution: The chlorine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
3a-Chloro-3a,4,7,7a-tetrahydro-4,7-methano-2-benzofuran-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its effects on enzymes or cellular processes.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals, polymers, and other materials.
Mechanism of Action
The mechanism of action of 3a-Chloro-3a,4,7,7a-tetrahydro-4,7-methano-2-benzofuran-1,3-dione involves its interaction with specific molecular targets. The chlorine atom and the benzofuran ring system may allow the compound to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-: This compound shares a similar benzofuran ring system but lacks the chlorine atom.
4,7-Diphenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione: This compound has additional phenyl groups attached to the benzofuran ring.
Uniqueness
The presence of the chlorine atom and the methano bridge in 3a-Chloro-3a,4,7,7a-tetrahydro-4,7-methano-2-benzofuran-1,3-dione distinguishes it from other similar compounds. These structural features may confer unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
828-38-6 |
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Molecular Formula |
C9H7ClO3 |
Molecular Weight |
198.60 g/mol |
IUPAC Name |
2-chloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C9H7ClO3/c10-9-5-2-1-4(3-5)6(9)7(11)13-8(9)12/h1-2,4-6H,3H2 |
InChI Key |
PMLRFHVVTBAUJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C3(C2C(=O)OC3=O)Cl |
Origin of Product |
United States |
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